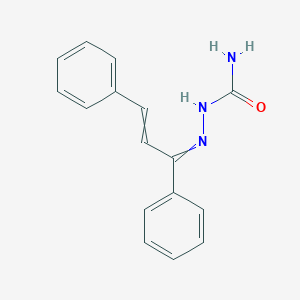
Hydrazinecarboxamide, 2-(1,3-diphenyl-2-propenylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazinecarboxamide, 2-(1,3-diphenyl-2-propenylidene)-, also known as curcumin, is a naturally occurring compound found in the root of the turmeric plant. It has been used for centuries in traditional medicine for its anti-inflammatory and antioxidant properties. In recent years, curcumin has gained attention in the scientific community for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes.
Mécanisme D'action
The mechanism of action of Hydrazinecarboxamide, 2-(1,3-diphenyl-2-propenylidene)- is complex and not fully understood. It is known to modulate various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. Curcumin has also been shown to have epigenetic effects, including the modulation of histone acetylation and DNA methylation.
Effets Biochimiques Et Physiologiques
Curcumin has been shown to have a wide range of biochemical and physiological effects. It has been shown to have antioxidant effects, which may help protect against oxidative stress and cellular damage. In addition, Hydrazinecarboxamide, 2-(1,3-diphenyl-2-propenylidene)- has been found to have anti-inflammatory effects, which may help reduce inflammation and pain. Furthermore, Hydrazinecarboxamide, 2-(1,3-diphenyl-2-propenylidene)- has been shown to have anti-cancer effects, which may help prevent the growth and spread of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Hydrazinecarboxamide, 2-(1,3-diphenyl-2-propenylidene)- in lab experiments is its low toxicity and high bioavailability. Curcumin is also relatively inexpensive and widely available. However, one limitation of using Hydrazinecarboxamide, 2-(1,3-diphenyl-2-propenylidene)- in lab experiments is its poor solubility in water, which may limit its effectiveness in certain applications.
Orientations Futures
There are numerous future directions for the study of Hydrazinecarboxamide, 2-(1,3-diphenyl-2-propenylidene)-. One area of research is the development of more effective delivery systems for Hydrazinecarboxamide, 2-(1,3-diphenyl-2-propenylidene)-, which may help improve its bioavailability and effectiveness. Another area of research is the identification of novel targets for Hydrazinecarboxamide, 2-(1,3-diphenyl-2-propenylidene)-, which may help expand its therapeutic applications. Furthermore, the use of Hydrazinecarboxamide, 2-(1,3-diphenyl-2-propenylidene)- in combination with other drugs or therapies may also be explored as a potential treatment option for various diseases.
Méthodes De Synthèse
Curcumin can be synthesized using various methods, including extraction from turmeric, chemical synthesis, and microbial fermentation. The most common method of synthesis is chemical synthesis, which involves the condensation of ferulic acid and vanillin in the presence of a base.
Applications De Recherche Scientifique
Curcumin has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. In addition, Hydrazinecarboxamide, 2-(1,3-diphenyl-2-propenylidene)- has been found to have neuroprotective effects and may be beneficial in the treatment of Alzheimer's disease. Furthermore, Hydrazinecarboxamide, 2-(1,3-diphenyl-2-propenylidene)- has been shown to have anti-diabetic effects and may be useful in the management of diabetes.
Propriétés
Numéro CAS |
16983-74-7 |
|---|---|
Nom du produit |
Hydrazinecarboxamide, 2-(1,3-diphenyl-2-propenylidene)- |
Formule moléculaire |
C16H15N3O |
Poids moléculaire |
265.31 g/mol |
Nom IUPAC |
(1,3-diphenylprop-2-enylideneamino)urea |
InChI |
InChI=1S/C16H15N3O/c17-16(20)19-18-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12H,(H3,17,19,20) |
Clé InChI |
GNIQUPDTMGHDLE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C=CC(=NNC(=O)N)C2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)C=CC(=NNC(=O)N)C2=CC=CC=C2 |
Synonymes |
Chalcone semicarbazone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






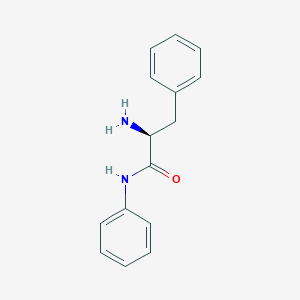

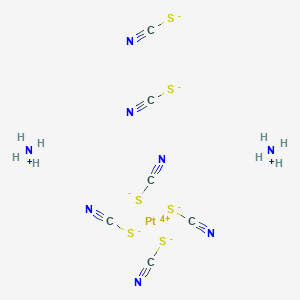
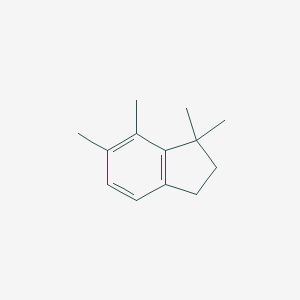
![tetrasodium 2-[4-[2-[4-[[2-methyl-4-(7-sulphonato-2H-naphtho[1,2-d]triazol-2-yl)phenyl]azo]-2-sulphonatophenyl]vinyl]-3-sulphonatophenyl]-2H-naphtho[1,2-d]triazole-5-sulphonate](/img/structure/B97137.png)
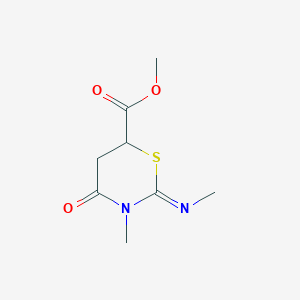
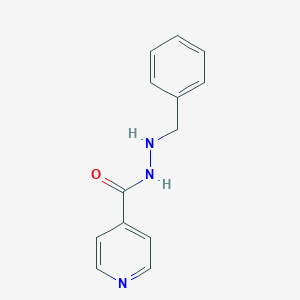
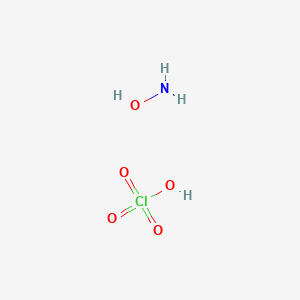
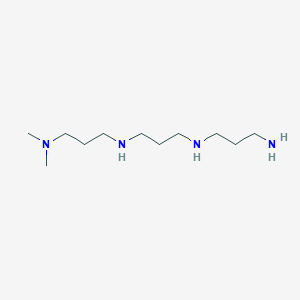
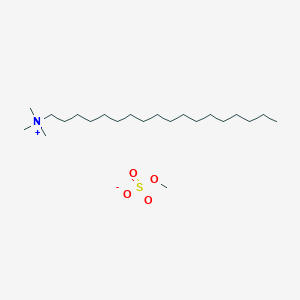
![Benzo[b]thiophen-4-amine](/img/structure/B97154.png)